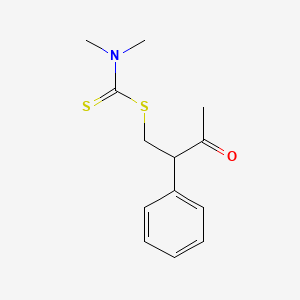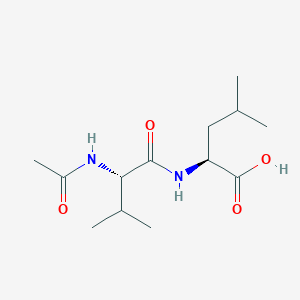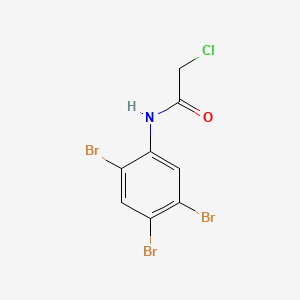![molecular formula C12H12BrN5 B14697592 5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24797-20-4](/img/structure/B14697592.png)
5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a diazenyl group (N=N) which is bonded to two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves an azo coupling reaction. The process begins with the diazotization of 2-bromoaniline to form the corresponding diazonium salt. This is achieved by treating 2-bromoaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The diazonium salt is then coupled with 4,6-dimethylpyrimidin-2-amine under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. Additionally, the use of automated systems for the addition of reagents and control of temperature can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(e)-(4-Bromophenyl)diazenyl]-1H-imidazole
- 5-[(e)-(4-Bromophenyl)diazenyl]quinolin-8-ol
- 4-[(e)-(2-Bromophenyl)diazenyl]benzoic acid
Uniqueness
5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific structural features, including the presence of both a bromophenyl group and a dimethylpyrimidinyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
24797-20-4 |
|---|---|
Fórmula molecular |
C12H12BrN5 |
Peso molecular |
306.16 g/mol |
Nombre IUPAC |
5-[(2-bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C12H12BrN5/c1-7-11(8(2)16-12(14)15-7)18-17-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H2,14,15,16) |
Clave InChI |
ISJKOJCOKJISML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)N)C)N=NC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-dioxapentacyclo[7.3.2.02,8.04,6.010,12]tetradeca-1(12),2,4(6),7,9-pentaene](/img/structure/B14697512.png)
![3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B14697517.png)
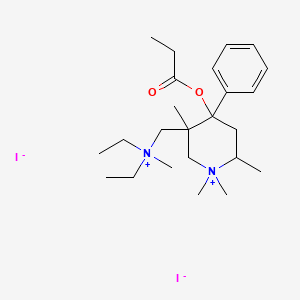
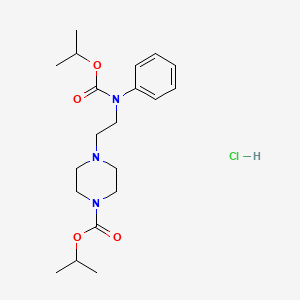

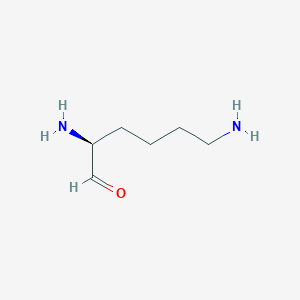
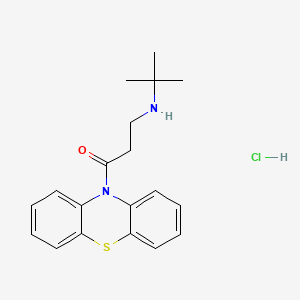
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)



